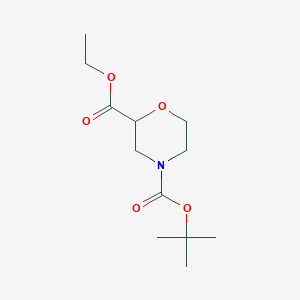

Ethyl 4-Boc-2-morpholinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCMUJFSDGAHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610419 | |

| Record name | 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768371-16-0 | |

| Record name | 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Ethyl 4-Boc-2-morpholinecarboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine heterocycle is a privileged scaffold, particularly for agents targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties—a flexible conformation, a weak basic nitrogen, and an oxygen atom capable of hydrogen bonding—provide a favorable balance of hydrophilicity and lipophilicity. This balance is often crucial for enhancing aqueous solubility, metabolic stability, and, critically, the ability to permeate the blood-brain barrier. (R)-Ethyl 4-Boc-2-morpholinecarboxylate emerges as a highly valuable chiral building block, offering medicinal chemists a reliable and versatile tool to introduce the morpholine motif with precise stereochemical control. The presence of an N-Boc protecting group and a C2-ethyl ester provides orthogonal handles for synthetic elaboration, making it a cornerstone intermediate in the synthesis of complex pharmaceutical agents, most notably in the class of oxazolidinone antibiotics like Linezolid.[3][4] This guide provides an in-depth examination of its properties, a validated synthesis protocol, and its critical applications in drug development.

Physicochemical and Structural Properties

(R)-Ethyl 4-Boc-2-morpholinecarboxylate is a stable, solid compound under standard laboratory conditions, valued for its high purity and well-defined structure.[5] Its key properties are summarized below, providing researchers with the essential data for reaction planning and characterization.

| Property | Value | Reference(s) |

| CAS Number | 768371-16-0 | [5] |

| Molecular Formula | C₁₂H₂₁NO₅ | [5] |

| Molecular Weight | 259.30 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | 2-8°C, Sealed in dry environment | |

| Synonyms | (R)-tert-Butyl ethyl morpholine-2,4-dicarboxylate, 4-tert-butyl 2-ethyl (R)-morpholine-2,4-dicarboxylate | [5] |

While detailed spectral data (¹H-NMR, ¹³C-NMR, MS, IR) are not universally published, they are readily available from commercial suppliers upon request and serve as the primary method for identity and purity confirmation.

Synthesis of (R)-Ethyl 4-Boc-2-morpholinecarboxylate: A Validated Protocol

The asymmetric synthesis of chiral morpholines is a well-explored area of organic chemistry.[1][2][6] A robust and scalable synthesis of the title compound can be logically constructed from commercially available, enantiopure starting materials. The following protocol is based on established methodologies for the synthesis of analogous N-Boc-morpholine-2-carboxylic acid derivatives, adapted for the ethyl ester.[7] The key strategy involves the N-alkylation of a protected amino alcohol with a chiral epoxide, followed by intramolecular cyclization and final protection.

Conceptual Synthetic Workflow

The synthesis is designed as a multi-step sequence that builds the morpholine ring system with the desired stereochemistry locked in from the start.

Caption: Synthetic workflow for (R)-Ethyl 4-Boc-2-morpholinecarboxylate.

Detailed Step-by-Step Methodology

Step 1: Synthesis of (R)-ethyl 4-benzyl-3-oxomorpholine-2-carboxylate

-

Reactant Preparation: To a solution of N-benzyl ethanolamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or THF, add (R)-ethyl 2,3-epoxypropanoate ((R)-Ethyl Glycidate) (1.1 eq.).

-

Reaction: Stir the mixture at room temperature for 16-24 hours. The reaction involves the nucleophilic attack of the amine on the less hindered carbon of the epoxide.

-

Scientific Rationale: This epoxide ring-opening step establishes the C2 stereocenter. Using enantiopure (R)-ethyl glycidate ensures the desired (R) configuration in the final product.

-

-

Cyclization: After the initial reaction is complete (monitored by TLC or LC-MS), add a mild base such as potassium carbonate (1.5 eq.) and heat the mixture to reflux for 6-8 hours to induce intramolecular cyclization to the morpholinone.

-

Work-up and Isolation: Cool the reaction mixture, filter off the base, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the N-benzyl protected morpholinone intermediate.

Step 2: Reduction to (R)-Ethyl 4-Benzyl-2-morpholinecarboxylate

-

Reactant Preparation: Dissolve the morpholinone from Step 1 (1.0 eq.) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Reduction: Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF, ~2.0 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Scientific Rationale: Borane is a chemoselective reducing agent that will reduce the amide (lactam) carbonyl group without affecting the ethyl ester.

-

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Concentrate the solvent and purify the residue by column chromatography to obtain (R)-ethyl 4-benzyl-2-morpholinecarboxylate.

Step 3: Deprotection and Boc Protection

-

Debenzylation: Dissolve the product from Step 2 in ethanol or methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (TLC monitoring).

-

Scientific Rationale: Catalytic hydrogenolysis is the standard method for cleaving N-benzyl groups, yielding the free secondary amine with high efficiency and clean byproducts.[8]

-

-

Boc Protection: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. Dissolve the crude amine in a solvent like dichloromethane (DCM) or a THF/water mixture. Add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).[9][10]

-

Isolation: Stir the mixture at room temperature for 4-12 hours. Perform an aqueous work-up, extracting the product with an organic solvent. Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final product, (R)-Ethyl 4-Boc-2-morpholinecarboxylate.

Applications in Drug Development and Medicinal Chemistry

The utility of (R)-Ethyl 4-Boc-2-morpholinecarboxylate stems from its dual-functionality as both a chiral synthon and a carrier of the pharmacologically significant morpholine scaffold.

Key Intermediate in the Synthesis of Linezolid Analogues

Linezolid is a crucial oxazolidinone antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria. The morpholine ring is a key structural feature, contributing to the drug's solubility, safety profile, and overall efficacy. While Linezolid itself contains an N-acetylated morpholine, the synthesis of many advanced analogues and metabolites relies on intermediates derived from chiral morpholine-2-carboxylic acids or their esters.[4][11]

The title compound serves as a precursor to (R)-4-Boc-2-morpholinecarboxylic acid via simple ester hydrolysis. This carboxylic acid can then be coupled with other fragments or undergo functional group transformations to build complex Linezolid derivatives for structure-activity relationship (SAR) studies.[3][12]

Caption: Role as a precursor in the synthesis of Linezolid analogues.

Versatile Chiral Building Block

Beyond specific targets, the compound is a versatile building block for introducing stereodefined morpholine units into new chemical entities (NCEs).

-

Orthogonal Protection: The N-Boc group is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid (e.g., TFA or HCl in dioxane), allowing for selective deprotection and further functionalization of the nitrogen atom.[8][11]

-

Ester Handle: The C2-ethyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol ((R)-N-Boc-2-hydroxymethylmorpholine), or converted to an amide, providing multiple avenues for synthetic diversification.[7]

This orthogonality allows for a modular approach in drug design, where the morpholine unit can be elaborated at either the N4 or C2 position without disturbing the other, enabling the efficient generation of compound libraries for screening.

Conclusion

(R)-Ethyl 4-Boc-2-morpholinecarboxylate is more than a mere chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent pharmacological value of the morpholine scaffold make it an indispensable building block in the rational design and synthesis of next-generation therapeutics. The robust synthetic protocols available for its preparation further enhance its utility, ensuring a reliable supply for both academic research and industrial drug development campaigns. As the quest for novel CNS agents and complex antibiotics continues, the importance of such high-value chiral synthons will only continue to grow.

References

-

Li, M., Zhang, J., Yuan, M., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

-

Li, M., Zhang, J., Yuan, M., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

-

Li, M., Zhang, J., Yuan, M., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Wang, Z., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

-

Neely, J. M., & Rovis, T. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 17(24), 6098–6101. [Link]

-

Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

-

Various Authors. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Lopes, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

-

Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

-

Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

-

Various Authors. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

-

Various Authors. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Lee, S., et al. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC - NIH. [Link]

- Various Authors. (n.d.). Novel process for preparation of linezolid and its novel intermediates.

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

- Various Authors. (n.d.). Process For Preparation Of Linezolid.

-

Kalita, H., et al. (2021). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst in Metal and Solvent-Free Conditions. ChemistrySelect. [Link]

-

Berkeš, D., et al. (2020). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PMC - NIH. [Link]

-

Various Authors. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ethyl 4-Boc-2-morpholinecarboxylate | CymitQuimica [cymitquimica.com]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

(S)-Ethyl 4-Boc-2-morpholinecarboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword

The morpholine scaffold is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1] Its inherent chirality often plays a pivotal role in target engagement and overall pharmacological profile. Among the vast array of chiral morpholine building blocks, (S)-Ethyl 4-Boc-2-morpholinecarboxylate has emerged as a particularly valuable intermediate. This guide provides an in-depth technical overview of this key molecule, from its synthesis and characterization to its strategic application in the development of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for seamless integration into your research and development workflows.

Compound Identification and Properties

Chemical Identity

While a specific CAS number for the (S)-enantiomer is not consistently reported in major chemical databases, the racemic form, Ethyl 4-Boc-2-morpholinecarboxylate , is identified by CAS Number 768371-16-0 .[2][3][4] The direct precursor, (S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid , is readily available and identified by CAS Number 868689-63-8 . The availability of this enantiomerically pure acid is the standard starting point for the synthesis of the title compound.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | (S)-Ethyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate |

| Racemate CAS No. | 768371-16-0 |

| (S)-Acid Precursor CAS No. | 868689-63-8 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

Physicochemical Properties

The physicochemical properties of (S)-Ethyl 4-Boc-2-morpholinecarboxylate make it an attractive building block in drug discovery. The Boc protecting group allows for its use in a variety of coupling reactions without interference from the morpholine nitrogen, and it can be readily removed under acidic conditions. The ethyl ester provides a handle for further chemical transformations, such as amidation or reduction.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil | Typical for similar compounds |

| Boiling Point | ~329 °C at 760 mmHg | Predicted |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | Expected behavior |

Synthesis and Purification

The synthesis of enantiomerically pure (S)-Ethyl 4-Boc-2-morpholinecarboxylate is most effectively achieved through a two-step process starting from the racemic N-benzyl-protected precursor. This involves an enzyme-catalyzed kinetic resolution to isolate the desired (S)-carboxylic acid, followed by esterification.

Enantioselective Synthesis of (S)-4-Boc-morpholine-2-carboxylic Acid

The key to accessing the enantiomerically pure target molecule is the highly selective enzyme-catalyzed kinetic resolution of a racemic precursor. This method provides high enantiomeric excess (ee) and is scalable.

Workflow 1: Enantioselective Synthesis of (S)-4-Boc-morpholine-2-carboxylic Acid

Caption: Enzyme-catalyzed kinetic resolution workflow.

This protocol is adapted from established procedures for the resolution of similar morpholine derivatives.

-

Reaction Setup: A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1 equivalent) in tert-butyl methyl ether (t-BuOMe) is added to a solution of Candida rugosa lipase (commercially available) in water.

-

Resolution: The biphasic mixture is stirred vigorously at room temperature for 24-30 hours. The progress of the reaction is monitored by chiral HPLC. The lipase selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid.

-

Workup: The phases are separated. The aqueous layer, containing the sodium salt of the (S)-acid, is acidified with a suitable acid (e.g., 1M HCl) and extracted with an organic solvent. The combined organic layers from the initial separation contain the unreacted (R)-ester.

-

Boc Protection: The isolated (S)-4-benzylmorpholine-2-carboxylic acid is dissolved in a mixture of THF and water. Sodium hydroxide is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until complete conversion.

-

Isolation: The product, (S)-4-Boc-morpholine-2-carboxylic acid, is isolated by extraction and purified by crystallization or chromatography.

Esterification to (S)-Ethyl 4-Boc-2-morpholinecarboxylate

With the enantiomerically pure carboxylic acid in hand, the final esterification step can be carried out using standard methods. The Fischer esterification is a classic and cost-effective choice.[5]

Workflow 2: Fischer Esterification

Sources

Ethyl 4-Boc-2-morpholinecarboxylate molecular weight

An In-Depth Technical Guide to Ethyl 4-Boc-2-morpholinecarboxylate: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, synthesis, characterization, and strategic applications, moving beyond simple data to explain the causality behind its utility in constructing complex pharmaceutical agents.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (CAS No. 768371-16-0) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its value lies in the combination of two key structural features: the morpholine scaffold and the tert-butyloxycarbonyl (Boc) protecting group.

-

The Morpholine Motif: The morpholine ring is a privileged structure in drug discovery, frequently incorporated into molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also serving as a versatile scaffold that can be oriented into the binding pockets of biological targets.[3][4]

-

The Boc Protecting Group: The Boc group is one of the most common acid-labile protecting groups used for amines in organic synthesis.[5][6] It temporarily masks the reactivity of the morpholine nitrogen, allowing chemists to perform reactions on other parts of the molecule, such as the ethyl ester, without interference.[7] Its facile removal under specific, mild acidic conditions is crucial for multi-step synthetic campaigns.[7][8]

This combination makes this compound a ready-to-use, functionalized building block, enabling the efficient and controlled synthesis of novel drug candidates.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for experimental design, including reaction stoichiometry calculations and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 259.30 g/mol | [2] |

| Molecular Formula | C₁₂H₂₁NO₅ | [1][2] |

| CAS Number | 768371-16-0 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 4-tert-butyl 2-ethyl morpholine-2,4-dicarboxylate; 2-ethyl 4-tert-butyl morpholine-2,4-dicarboxylate | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound involves the protection of the secondary amine of a precursor, ethyl 2-morpholinecarboxylate. The following protocol is a standard, self-validating method for achieving this transformation with high efficiency.

Experimental Protocol: N-Boc Protection

Objective: To protect the secondary amine of ethyl 2-morpholinecarboxylate using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Ethyl 2-morpholinecarboxylate

-

Di-tert-butyl dicarbonate (Boc₂O, Boc anhydride)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve ethyl 2-morpholinecarboxylate in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a proton scavenger, neutralizing the acid formed during the reaction and driving the equilibrium towards the product.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. The amine attacks a carbonyl carbon of the Boc anhydride, initiating the protection sequence.[6]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted Boc anhydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Workflow for Synthesis and Purification

Caption: Workflow for the N-Boc protection of ethyl 2-morpholinecarboxylate.

Analytical Characterization: Structure and Purity Verification

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This provides the most definitive structural information. The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the nine equivalent protons of the tert-butyl group (a strong singlet), and distinct signals for the protons on the morpholine ring.

-

¹³C NMR: This confirms the presence of all carbon atoms, including the carbonyls of the ester and the carbamate, the quaternary carbon and methyls of the Boc group, and the carbons of the morpholine ring.

-

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight. The spectrum should show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by showing a single major peak corresponding to the product.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Strategic Application in Drug Discovery and Deprotection

The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. The Boc group ensures that the morpholine nitrogen does not interfere with subsequent chemical transformations.

Orthogonal Protection Strategy

The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc (fluorenylmethyloxycarbonyl) group or the hydrogenolysis-cleavable Cbz (carboxybenzyl) group.[8] This orthogonality is fundamental in complex syntheses, allowing for the selective deprotection and reaction of different functional groups within the same molecule.[8]

Protocol: Boc Deprotection

Once the desired modifications are complete, the Boc group is removed to reveal the free secondary amine, which can then participate in further reactions (e.g., amide coupling, reductive amination).

Objective: To cleave the Boc protecting group to yield ethyl 2-morpholinecarboxylate.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C. The strong acid protonates the carbamate, leading to its collapse and the release of the free amine, carbon dioxide, and tert-butyl cation.[6]

-

Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup:

-

Carefully concentrate the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent and slowly neutralize the excess TFA by washing with saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, often as a TFA salt which can be neutralized in a separate step if needed.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis and drug discovery. Its pre-installed, functionalized morpholine core, combined with the robust and reliably cleavable Boc protecting group, provides chemists with a streamlined pathway to complex molecular architectures. Understanding the principles behind its synthesis, characterization, and application is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

-

Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

-

Ethyl N-Boc-piperidine-4-carboxylate. The Role of Ethyl N-Boc-piperidine-4-carboxylate in Modern Medicinal Chemistry. [Link]

-

Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 768371-16-0|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate (1188331-39-6) for sale [vulcanchem.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

Foreword: The Strategic Importance of the Morpholine Scaffold

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-Boc-2-morpholinecarboxylate

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged structure."[1] Its prevalence in approved drugs and clinical candidates is not coincidental. The morpholine ring offers a unique combination of advantageous physicochemical and metabolic properties.[1] It can enhance aqueous solubility, modulate pKa, and act as a versatile scaffold to orient pharmacophoric elements in three-dimensional space, thereby improving interactions with biological targets like enzymes and receptors.[2][3][4] Furthermore, its synthetic accessibility makes it a favored building block for medicinal chemists.[1][5]

This compound is a key chiral intermediate, providing a synthetically versatile handle for the elaboration of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions, while the ethyl ester at the 2-position provides a site for further chemical modification. Accurate and unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in any drug development program. An error in structural assignment at this early stage can lead to the synthesis of incorrect downstream compounds, wasting significant time and resources.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the integrated logic and causal reasoning behind the experimental choices—transforming a series of analytical results into a definitive structural proof.

The Foundational Analysis: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Before any spectroscopic analysis is undertaken, the purity of the analyte must be established. Spectroscopic techniques like NMR or MS will provide data on every molecule present in the sample; if the sample is impure, the resulting data will be a confusing composite of the target molecule and its contaminants. HPLC is the gold standard for assessing the purity of small organic molecules.[6]

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram, accounting for >95% of the total integrated area, provides the necessary confidence to proceed with structural analysis. This result validates that the subsequent spectroscopic data will be representative of the target compound.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with the mobile phase.

-

Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) Acetonitrile:Water.[7] The use of phosphoric or formic acid is common for morpholine derivatives to ensure sharp peak shapes by protonating any residual basic sites.[7]

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of the mobile phase.

-

Injection & Run: Inject 10 µL of the sample solution.

-

Detection: Monitor the elution profile using a UV detector at 210 nm. The Boc group and ester carbonyl provide sufficient chromophores for detection at this wavelength.

-

Analysis: Integrate the peak areas to determine the purity percentage.

Unveiling the Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[8] We employ a suite of 1D and 2D NMR experiments to build a complete picture of the molecule.

Diagram: Atomic Numbering Scheme

Below is the structure of this compound with the standard atom numbering used for NMR assignments.

Caption: Atomic numbering for NMR assignments.

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. The chemical shift (δ) indicates the degree of shielding, while the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons (n+1 rule).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating power for this type of molecule and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference.

-

Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion.

-

Analysis: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual CDCl₃ peak. Integrate all signals and analyze their multiplicity.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its neighbors. This technique is essential for confirming the total carbon count and identifying key functional groups like carbonyls.

Experimental Protocol:

-

Sample & Acquisition: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled spectrum. A sufficient number of scans are required due to the low natural abundance of ¹³C.

-

DEPT-135 (Optional but Recommended): Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This powerful technique differentiates carbon types: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (including C=O) are absent. This greatly aids in peak assignment.

2D NMR: Connecting the Dots (COSY & HSQC)

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin couplings. Cross-peaks appear between protons that are coupled (typically 2-3 bonds apart), allowing us to trace out the proton connectivity through the morpholine ring and ethyl group.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most reliable way to assign carbon signals by linking them to their already-assigned proton partners.[10]

Data Summary: Expected NMR Assignments

The following table summarizes the expected, representative NMR data for this compound in CDCl₃.

| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | COSY Correlations |

| Boc-(CH₃)₃ | ~1.47 | s | 9H | ~28.4 | + (CH₃) | None |

| Boc-C | - | - | - | ~80.5 | Quat (absent) | - |

| Boc-C=O | - | - | - | ~154.5 | Quat (absent) | - |

| Ethyl-CH₃ | ~1.28 | t | 3H | ~14.2 | + (CH₃) | Ethyl-CH₂ |

| Ethyl-CH₂ | ~4.22 | q | 2H | ~61.8 | - (CH₂) | Ethyl-CH₃ |

| Ester-C=O | - | - | - | ~170.1 | Quat (absent) | - |

| Morpholine H₂ | ~4.40 | dd | 1H | ~74.5 | + (CH) | H₃ₐ, H₃ₑ |

| Morpholine H₃ (axial) | ~3.00 | ddd | 1H | ~43.8 | - (CH₂) | H₂, H₃ₑ, H₅ₐ |

| Morpholine H₃ (equatorial) | ~4.05 | d | 1H | ~43.8 | - (CH₂) | H₂, H₃ₐ |

| Morpholine H₅ (axial) | ~2.85 | m | 1H | ~40.1 | - (CH₂) | H₃ₐ, H₅ₑ, H₆ₐ |

| Morpholine H₅ (equatorial) | ~3.85 | m | 1H | ~40.1 | - (CH₂) | H₅ₐ, H₆ₑ |

| Morpholine H₆ (axial) | ~3.60 | ddd | 1H | ~66.7 | - (CH₂) | H₅ₐ, H₆ₑ |

| Morpholine H₆ (equatorial) | ~3.95 | dt | 1H | ~66.7 | - (CH₂) | H₅ₑ, H₆ₐ |

Note: Chemical shifts for morpholine ring protons are complex due to the conformational rigidity and anisotropic effects of the Boc group, leading to distinct axial and equatorial signals.[9]

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy probes the vibrational modes of molecules. It is an exceptionally fast and reliable method for confirming the presence of key functional groups.[11] The energy of absorption is characteristic of the bond type, providing a molecular "fingerprint."

Trustworthiness: The self-validating nature of FTIR lies in its corroboration of the functional groups inferred from NMR and MS. The presence of two distinct carbonyl peaks, for example, strongly supports the proposed structure and rules out many alternatives.

Experimental Protocol:

-

Sample Preparation: Place a small drop of the neat compound (if an oil) or a few crystals (if a solid) onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Summary: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2975 | Medium-Strong | C-H stretch (sp³) | Alkyl groups (Morpholine, Ethyl, Boc) |

| ~1745 | Strong | C=O stretch | Ethyl Ester Carbonyl |

| ~1695 | Strong | C=O stretch | Boc Carbamate Carbonyl |

| ~1250 | Strong | C-O stretch | Ester C-O bond |

| ~1165 | Strong | C-N stretch | Carbamate C-N bond |

| ~1115 | Strong | C-O-C stretch | Morpholine Ether |

Causality Note: The ester carbonyl (~1745 cm⁻¹) appears at a higher frequency than the Boc carbamate carbonyl (~1695 cm⁻¹). This is because the lone pair on the nitrogen atom of the carbamate participates in resonance, imparting more single-bond character to the C=O bond and lowering its vibrational frequency.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as a definitive confirmation.

Experimental Protocol:

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Sample Introduction: Infuse a dilute solution of the compound in methanol or acetonitrile directly into the ESI source.

-

Analysis: Acquire the spectrum in positive ion mode. The basic nitrogen of the morpholine ring can be protonated to form [M+H]⁺, or it may adduct with sodium to form [M+Na]⁺.

-

Fragmentation (MS/MS): Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Data Summary: Expected Mass Spectrometry Data

-

Chemical Formula: C₁₂H₂₁NO₅

-

Exact Mass: 259.14197

-

Molecular Weight: 259.30

| m/z (mass-to-charge) | Ion Identity | Interpretation |

| 260.1492 | [M+H]⁺ | Protonated molecular ion |

| 282.1311 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 204.1070 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 160.0757 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 amu) |

| 186.0968 | [M+H - CO₂Et]⁺ | Loss of the ethyl carboxylate radical |

| 100.0757 | [C₅H₁₀NO]⁺ | Characteristic fragment from morpholine ring cleavage |

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies not in the individual results, but in their synergistic integration. No single technique provides the complete picture, but together they create an unassailable proof of structure.

Diagram: Elucidation Workflow

Caption: Integrated workflow for structure confirmation.

Logical Progression:

-

Purity First (HPLC): We begin by confirming the sample is a single, pure compound.

-

Parallel Spectroscopic Analysis: We then acquire MS, FTIR, and a full suite of NMR data.

-

Cross-Validation: The molecular formula from HRMS (C₁₂H₂₁NO₅) is cross-validated against the atom counts from NMR (12 unique carbons, 21 protons). The functional groups identified by FTIR (ester, carbamate, ether) are confirmed by the characteristic carbonyl and C-O signals in the ¹³C NMR spectrum.

-

Final Assembly (NMR): Finally, the precise connectivity established by 2D NMR assembles these validated pieces into a single, unambiguous structure.

This rigorous, self-validating process leaves no room for ambiguity and provides the highest level of confidence in the identity of this compound, deeming it fit for purpose in a regulated drug development pipeline.

References

-

Banik, B.K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design. Elsevier. [Link]

-

Talele, T. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 677–719. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 349-370. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

Hanna, A. G., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]

-

ResearchGate. (n.d.). The FTIR and SAXS studies of influence of a morpholine derivatives on the DMPC-based biological membrane systems. [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. benchchem.com [benchchem.com]

Chiral Morpholine Building Blocks: A Technical Guide to Commercial Availability and Strategic Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1][2] The introduction of chirality into the morpholine ring system further expands its utility, allowing for precise three-dimensional interactions with biological targets.[3][4] This guide provides a comprehensive overview of the commercial landscape for chiral morpholine building blocks, offering a strategic framework for their selection and application in drug discovery programs. We delve into the diversity of commercially available scaffolds, highlight key suppliers, and discuss the synthetic methodologies that underpin their production. Furthermore, we present a workflow for the rational selection of these building blocks and showcase their application in the synthesis of bioactive molecules.

The Ascendancy of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in drug design.[2] Its nitrogen atom provides a handle for facile derivatization, while the oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic profiles.[5] The incorporation of stereocenters into the morpholine ring creates chiral building blocks that offer a powerful tool for optimizing drug-receptor interactions, a critical aspect of modern drug development.[6] The demand for enantiomerically pure compounds is driven by regulatory agencies and the desire to develop safer and more efficacious drugs with reduced off-target effects.[6]

Chiral morpholine derivatives are found in a number of approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3] For instance, the appetite suppressant phendimetrazine and the antidepressant reboxetine feature a chiral morpholine core.[1] This prevalence underscores the importance of having reliable access to a diverse array of these critical building blocks.

The Commercial Landscape: Sourcing Chiral Morpholine Building Blocks

A growing number of chemical suppliers specialize in providing chiral building blocks for drug discovery and development. These vendors offer a range of services, from off-the-shelf catalog compounds to custom synthesis of novel derivatives.

Key Suppliers and Their Offerings

Several companies have established themselves as key players in the chiral building block market. Their catalogs feature a diverse selection of chiral morpholines, often with varying substitution patterns and protecting groups to facilitate straightforward incorporation into synthetic routes.

| Supplier | Representative Chiral Morpholine Scaffolds Offered | Scale | Services |

| Enamine | A wide variety of substituted chiral morpholines, including mono-, di-, and tri-substituted derivatives. Offers a library of morpholine analogues for drug design.[7][8] | mg to multi-kg | Catalog compounds, custom synthesis, library synthesis.[6][7] |

| Life Chemicals | C-substituted morpholines and their derivatives.[1] | mg to g | Catalog compounds, custom synthesis.[1] |

| Sunway Pharm Ltd. | A selection of chiral morpholines, including fluorinated and hydrochloride salt forms.[9] | g scale | Catalog compounds.[9] |

| Liverpool ChiroChem | Specializes in 3D chiral nitrogen heterocycles, with expertise in asymmetric synthesis.[10] | mg to multi-kg | Catalog compounds, custom synthesis, R&D collaboration.[10] |

| Fluorochem | A range of asymmetric building blocks, including chiral morpholine derivatives.[11] | Not specified | Catalog compounds.[11] |

This table is not exhaustive but provides a starting point for researchers seeking to source these valuable building blocks. It is crucial to evaluate suppliers based on the quality and purity of their compounds, the reliability of their supply chain, and their capacity for scale-up.

Navigating the Options: A Workflow for Building Block Selection

The selection of an appropriate chiral morpholine building block is a critical decision in the design of a synthetic route. The following workflow, illustrated in the diagram below, can guide this process.

Caption: A workflow for the rational selection of chiral morpholine building blocks.

Synthetic Strategies for Accessing Chiral Morpholines

The commercial availability of chiral morpholines is underpinned by robust and scalable synthetic methodologies. Understanding these synthetic routes can provide valuable insights into the potential for custom synthesis and the structural diversity that can be accessed.

Chiral Pool Synthesis

A common and efficient approach to chiral morpholines is to utilize readily available starting materials from the "chiral pool," such as amino acids and amino alcohols.[5][12] This strategy leverages the inherent chirality of these natural products to construct the morpholine ring with a defined stereochemistry. For example, enantiomerically pure amino alcohols can be cyclized to form substituted morpholines.[13][14]

Asymmetric Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including morpholines.[6][15] These methods allow for the creation of chiral centers with high enantioselectivity, often from achiral starting materials.

Protocol: Asymmetric Hydrogenation of an Unsaturated Morpholine Precursor [4]

This protocol describes a general procedure for the asymmetric hydrogenation of an enamine precursor to a chiral morpholine, a reaction often catalyzed by a chiral rhodium-bisphosphine complex.

Materials:

-

Unsaturated morpholine precursor (1.0 eq)

-

[Rh(COD)2]BF4 (0.01 eq)

-

Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.011 eq)

-

Degassed solvent (e.g., methanol, THF)

-

Hydrogen gas (high pressure)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with the unsaturated morpholine precursor and the rhodium precursor.

-

Add the chiral bisphosphine ligand.

-

Add the degassed solvent to dissolve the reactants.

-

Seal the reaction vessel and remove it from the glovebox.

-

Connect the vessel to a hydrogen manifold and purge with hydrogen gas (3-5 cycles).

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or elevated temperature for the specified time (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen pressure.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography to afford the enantiomerically enriched chiral morpholine.

Causality: The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the hydrogenation. The ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Caption: A simplified diagram of an asymmetric hydrogenation pathway to a chiral morpholine.

Emerging Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new methods being developed to access complex molecules with greater efficiency and selectivity.[16][17][18] Recent advances in the synthesis of morpholines include novel cyclization strategies and the use of innovative catalysts.[19][20][21] Researchers should stay abreast of these developments as they may offer new avenues for accessing novel chiral morpholine building blocks.

Applications in Drug Discovery: A Case Study

The strategic incorporation of a chiral morpholine building block can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate. For example, in the development of dopamine D4 receptor antagonists, a chiral morpholine scaffold was identified as a potent and selective pharmacophore.[22][23] The synthesis of a series of analogues, made possible by the commercial availability of the starting Boc-protected (S)-2-(hydroxymethyl)morpholine, allowed for a detailed structure-activity relationship (SAR) study.[22] This ultimately led to the identification of a lead compound with improved properties.

Conclusion

Chiral morpholine building blocks are indispensable tools in modern drug discovery. Their commercial availability from a range of specialized suppliers provides researchers with ready access to a diverse array of scaffolds. A thorough understanding of the commercial landscape, coupled with a rational approach to building block selection and a knowledge of the underlying synthetic methodologies, can significantly accelerate the drug development process. As synthetic methods continue to advance, the diversity of commercially available chiral morpholines is expected to grow, further empowering medicinal chemists to design and create the next generation of innovative therapeutics.

References

-

Plumley, H. C., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]

-

ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved from [Link]

-

Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(1), 107-112. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

PubMed. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

-

Fults, A. (2025, March 25). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]

-

Fults, A. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 515-521. [Link]

-

International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

Liverpool ChiroChem. (n.d.). Global Specialists in Chemical Building Blocks & Chiral Small Molecules. Retrieved from [Link]

-

chemeurope.com. (n.d.). Chiral Building Blocks companies from around the world. Retrieved from [Link]

-

Loba Chemie. (n.d.). 110-91-8 CAS | MORPHOLINE. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

-

Hainan Sincere Industries. (n.d.). Morpholine & Substituted Morpholines supplier. Retrieved from [Link]

-

ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Substituted chiral morpholines as bioactive compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

SCIREA Journal of Chemistry. (2024). Development Trends in Chiral Drug Synthesis Techniques. Retrieved from [Link]

-

SCIREA. (2024). Development Trends in Chiral Drug Synthesis Techniques. Retrieved from [Link]

-

Chiralpedia. (2024, July 19). The Future of Chirality: Innovations and Emerging Trends. Retrieved from [Link]

-

Eurisotop. (n.d.). MORPHOLINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

ACS Publications. (2014). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved from [Link]

-

ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). Chiral Building Blocks Manufacturers & Suppliers. Retrieved from [Link]

-

Thieme. (n.d.). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprems.com [ijprems.com]

- 4. researchgate.net [researchgate.net]

- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 9. Chiral Building Blocks - Sunway Pharm Ltd [3wpharm.com]

- 10. Liverpool ChiroChem - Global Specialists in Chemical Building Blocks & Chiral Small Molecules [pcliv.ac.uk]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. aurumpharmatech.com [aurumpharmatech.com]

- 16. article.scirea.org [article.scirea.org]

- 17. Development Trends in Chiral Drug Synthesis Techniques [jbiology.org]

- 18. The Future of Chirality: Innovations and Emerging Trends – Chiralpedia [chiralpedia.com]

- 19. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Morpholine synthesis [organic-chemistry.org]

- 22. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Boc-protected morpholine scaffolds

An In-Depth Technical Guide to Boc-Protected Morpholine Scaffolds for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently reappear in successful therapeutic agents. The morpholine ring is a prominent member of this elite group, often referred to as a "privileged structure."[1] This six-membered heterocycle, containing both an amine and an ether functional group, is not merely a passive linker. Its unique combination of physicochemical properties—including advantageous polarity, metabolic stability, and the ability to improve aqueous solubility and pharmacokinetic profiles—makes it an invaluable scaffold for medicinal chemists.[1][2][[“]] The morpholine ring can act as a crucial pharmacophore, engaging in key interactions with biological targets, or serve as a versatile scaffold to orient other functional groups in the precise three-dimensional space required for optimal activity.[1][2] Its presence is noted in a wide array of approved drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib, underscoring its broad therapeutic relevance.

However, the very feature that makes the morpholine amine biologically useful—its basicity and nucleophilicity—presents a significant challenge during complex multi-step syntheses.[4] To prevent unwanted side reactions and ensure the selective modification of other parts of a molecule, the morpholine nitrogen must be temporarily masked or "protected." This is where the strategic application of protecting groups becomes paramount. This guide provides an in-depth exploration of one of the most robust and widely used strategies: the application of the tert-butoxycarbonyl (Boc) protecting group to morpholine scaffolds.

The Rationale for Amine Protection: Introducing the Boc Group

In organic synthesis, a protecting group is a molecular "disguise" for a reactive functional group.[5] The ideal protecting group should be easy to install, stable under a wide range of reaction conditions, and, critically, easy to remove selectively and efficiently under specific, mild conditions.[6]

For amines like the secondary amine in morpholine, the tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group in non-peptide chemistry.[7] It converts the nucleophilic and basic amine into a neutral, sterically hindered carbamate, rendering it unreactive towards many reagents used in subsequent synthetic steps.

Key Advantages of the Boc Group:

-

Stability: The Boc group is stable to most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations.[8]

-

Orthogonality: Its stability to base allows for orthogonal protection strategies, where other protecting groups (like Fmoc) can be removed without affecting the Boc-protected amine.[8]

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, a property that forms the basis of its removal.[9] This acid-catalyzed deprotection is typically clean and high-yielding.[10][11]

-

Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, simplifying purification processes.

Synthesis and Protection: Crafting the Boc-Morpholine Core

There are two primary considerations for researchers: the protection of a pre-existing morpholine ring and the construction of the morpholine scaffold with the Boc group already in place.

Direct N-Boc Protection of Morpholine

The most straightforward method involves the direct reaction of morpholine (or a substituted morpholine) with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).

Experimental Protocol: N-Boc Protection of Morpholine

-

Dissolution: Dissolve morpholine (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[7][11]

-

Base Addition (Optional but Recommended): Add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.1-1.5 eq). The base neutralizes the proton released from the amine, driving the reaction to completion.[7][12]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) to the solution, which can be dissolved in the same solvent.[7]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude N-Boc morpholine is often pure enough for subsequent steps, or it can be purified further by column chromatography if necessary.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the morpholine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently breaks down into the stable byproducts carbon dioxide (CO₂) and tert-butoxide. The base present in the reaction then deprotonates the positively charged nitrogen, yielding the final neutral N-Boc protected morpholine.[7][10][13]

Caption: Workflow for N-Boc protection of a morpholine amine.

De Novo Synthesis of Boc-Protected Morpholine Scaffolds

In many cases, it is more efficient to construct the morpholine ring as part of a synthetic sequence that incorporates the Boc-protected nitrogen from the outset. This approach is particularly valuable for creating highly substituted or chiral morpholines.

Several strategies exist, often starting from readily available chiral precursors like amino alcohols or epoxides.[14][15][16] For example, a concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine has been developed starting from (R)-epichlorohydrin and N-benzylethanolamine, followed by hydrogenation and Boc protection.[17] Another powerful method involves a palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines from N-Boc amino alcohols.[16]

These multi-step syntheses offer precise control over stereochemistry and substitution patterns, yielding complex scaffolds ready for further elaboration in drug discovery programs.[16][18][19]

The Crucial Step: Deprotection of the Boc Group

The removal of the Boc group, or deprotection, is the final step that unmasks the morpholine amine, often just before the final product is synthesized or tested for biological activity. The key to Boc deprotection is its acid lability.

Standard Acid-Catalyzed Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a non-nucleophilic solvent like dichloromethane (DCM).[7][11]

Experimental Protocol: TFA-Mediated Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected morpholine substrate in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) dropwise. A common ratio is a 25-50% solution of TFA in DCM.[12][20]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the excess acid and solvent are removed under reduced pressure. The resulting residue, which is the TFA salt of the morpholine amine, can be used directly or neutralized. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) until the pH of the aqueous layer is basic.

-

Isolation: The organic layer is then separated, dried over an anhydrous salt, filtered, and concentrated to yield the deprotected morpholine.

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid.[10] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to liberate the free amine as its protonated salt.[7][10] The formation of gaseous CO₂ and isobutylene (from the tert-butyl cation) helps drive the reaction to completion.[21]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Alternative and Selective Deprotection Conditions

While TFA and HCl are highly effective, their strong acidity can be detrimental to other acid-sensitive functional groups within a complex molecule. In such cases, alternative or milder deprotection methods are required. The choice of reagent allows for selective deprotection, a cornerstone of modern synthetic strategy.

| Reagent/Condition | Solvent(s) | Typical Conditions | Selectivity & Notes |

| Trifluoroacetic Acid (TFA) | DCM | 25-50% TFA, 0°C to RT | Standard/Strong: Highly effective but non-selective. Can cleave other acid-labile groups.[7][12] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Water | 4M HCl in Dioxane, RT | Standard/Strong: Common alternative to TFA. The resulting hydrochloride salt is often crystalline.[11][22] |

| Zinc Bromide (ZnBr₂) | DCM | RT, 12-24h | Mild Lewis Acid: Selectively cleaves secondary N-Boc groups while leaving primary N-Boc groups intact.[7][11] |

| Trimethylsilyl Iodide (TMSI) | DCM, Chloroform | 0°C to RT | Mild/Neutral: Useful for substrates with acid-labile functionalities.[11][23] |

| Thermal (Thermolytic) | Methanol, TFE | 150-250 °C (Flow Reactor) | Neutral/Catalyst-Free: Avoids acidic reagents entirely. Selectivity can be achieved by controlling temperature.[24] |

| Montmorillonite K10 Clay | Dichloroethane | Reflux | Selective: Can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines intact.[7] |

This table summarizes various conditions for Boc deprotection, providing chemists with a toolkit to choose the most appropriate method based on the specific substrate and desired selectivity.

Conclusion: A Versatile Tool for Modern Drug Development

The Boc-protected morpholine scaffold is more than just a synthetic intermediate; it is a powerful and versatile tool that enables the construction of complex molecular architectures. By temporarily masking the reactive morpholine nitrogen, the Boc group facilitates a broad range of chemical transformations that would otherwise be unfeasible. The reliability of its installation and the diverse, tunable methods for its removal—from strong acids to mild Lewis acids and thermal conditions—provide the control and flexibility required in the rigorous pursuit of novel therapeutics. As medicinal chemists continue to leverage the "privileged" nature of the morpholine ring to address challenging biological targets, a deep, practical understanding of its Boc-protected derivatives remains an essential component of the drug discovery arsenal.[25][26]

References

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules . PubMed. [Link]

-

BOC Protection and Deprotection . J&K Scientific LLC. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

Acid-Labile Protecting Groups Definition . Fiveable. [Link]

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

-

Henegar, K. E., et al. (2001). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . PubMed. [Link]

-

Boc Protection - Common Conditions . Common Organic Chemistry. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

-

Morpholine . Wikipedia. [Link]

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid . ResearchGate. [Link]

-

Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. [Link]

-

Henegar, K. E., et al. (2001). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid . The Journal of Organic Chemistry. [Link]

-

Acid-labile protecting groups . ResearchGate. [Link]

-

Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity . [Link]

-

Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance . Semantic Scholar. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . OUCI. [Link]

-

Wolfe, J. P., & Nakhla, J. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines . PMC - NIH. [Link]

-

Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution . ElectronicsAndBooks. [Link]

-

Scott, J. S., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition . PubMed. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives . International Journal for Pharmaceutical Research Scholars. [Link]

-

Scott, J. S., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly . PubMed. [Link]

-

Protecting Groups . [Link]

-

Background on morpholine synthesis and our approach . ResearchGate. [Link]

-

Protecting group . Wikipedia. [Link]

-

Liljeblad, A., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model . Journal of Medicinal Chemistry. [Link]

-

Three-Component Synthesis of Morpholine Derivatives . [Link]

-

13.10: Protecting Groups in Organic Synthesis . Chemistry LibreTexts. [Link]

-

Deadman, B. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development - ACS Publications. [Link]

-

Boc Deprotection - TFA . Common Organic Chemistry. [Link]

-

BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

(PDF) Morpholine Scaffolds' Preparation for Foldamers' Design and Construction . ResearchGate. [Link]

-

Deprotection of different N-Boc-compounds . ResearchGate. [Link]

-